[Butyl(phenyl)sulfamoyl]dimethylamine is a chemical compound characterized by its unique molecular structure and potential applications in various scientific fields. The compound's IUPAC name reflects its complex arrangement of functional groups, including a butyl group, a phenyl group, and a sulfamoyl moiety attached to a dimethylamine. Understanding this compound involves exploring its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and applications in scientific research.
This compound falls under the category of organic sulfamides, which are derivatives of sulfonamides where the amine group is substituted with various organic groups. It is classified as an amine due to the presence of the dimethylamine group and as a sulfonamide because of the sulfamoyl functional group.
The synthesis of [Butyl(phenyl)sulfamoyl]dimethylamine typically involves a multi-step reaction process. The primary reactants include:
The molecular structure of [Butyl(phenyl)sulfamoyl]dimethylamine can be represented by its molecular formula .
CCCCC(=O)N(C)C(N(C)C)S(=O)(=O)C1=CC=CC=C1
HDDNUJPEZJBCGZ-UHFFFAOYSA-N
The structural analysis reveals the presence of a butyl chain, a phenyl ring, and a sulfamoyl group attached to the dimethylamine nitrogen.
[Butyl(phenyl)sulfamoyl]dimethylamine can participate in various chemical reactions typical for amines and sulfonamides:
The mechanism of action for [Butyl(phenyl)sulfamoyl]dimethylamine primarily revolves around its interactions as an amine in biological systems:
Relevant analyses often involve evaluating these properties under varying conditions to determine practical handling protocols.
The applications of [Butyl(phenyl)sulfamoyl]dimethylamine span several scientific domains:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: